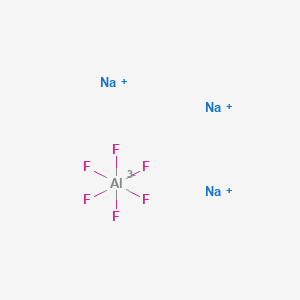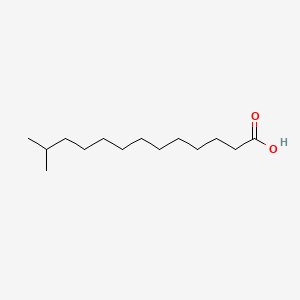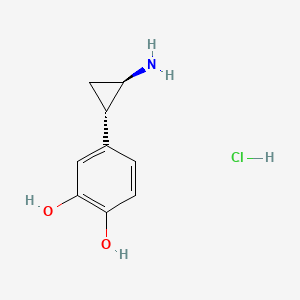
Mecillinam
Descripción general
Descripción
La Amdinocillina, también conocida como mecillinam, es un antibiótico β-lactámico que pertenece a la clase de las amidinopenicilinas. Se utiliza principalmente para tratar infecciones causadas por bacterias Gram-negativas, particularmente infecciones del tracto urinario. La Amdinocillina es conocida por su capacidad de unirse específicamente a la proteína de unión a penicilina 2 (PBP2), que es crucial para la síntesis de la pared celular bacteriana .
Aplicaciones Científicas De Investigación
La Amdinocillina tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los antibióticos β-lactámicos y sus interacciones con enzimas bacterianas.
Biología: Se emplea en estudios de la síntesis de la pared celular bacteriana y los mecanismos de resistencia a los antibióticos.
Medicina: Se investiga su eficacia en el tratamiento de diversas infecciones bacterianas, particularmente las causadas por bacterias Gram-negativas.
Industria: Se utiliza en el desarrollo de nuevos antibióticos y en los procesos de control de calidad para antibióticos β-lactámicos.
Mecanismo De Acción
La Amdinocillina ejerce sus efectos antibacterianos uniéndose específicamente a la proteína de unión a penicilina 2 (PBP2) en la pared celular bacteriana. Esta unión inhibe la actividad de la enzima, evitando la síntesis de peptidoglicano, un componente crítico de la pared celular bacteriana. Como resultado, las bacterias no pueden mantener la integridad de su pared celular, lo que lleva a la lisis y muerte celular .
Compuestos similares:
Ampicilina: Otro antibiótico β-lactámico con un espectro de actividad más amplio, incluidas algunas bacterias Gram-positivas.
Amoxicilina: Similar a la ampicilina, pero con una mejor biodisponibilidad oral.
Piperacilina: Un antibiótico β-lactámico con actividad de espectro extendido, a menudo utilizado en combinación con tazobactam.
Comparación:
Espectro de actividad: La Amdinocillina es más específica para las bacterias Gram-negativas, mientras que la ampicilina y la amoxicilina tienen espectros más amplios.
Mecanismo de acción: Todos estos antibióticos inhiben la síntesis de la pared celular bacteriana, pero se dirigen a diferentes proteínas de unión a penicilina.
La especificidad de la Amdinocillina para la proteína de unión a penicilina 2 y su estructura única de amidina la distinguen de otros antibióticos β-lactámicos, lo que la convierte en una herramienta valiosa tanto en entornos clínicos como de investigación.
Análisis Bioquímico
Biochemical Properties
Mecillinam binds specifically to penicillin binding protein 2 (PBP2), an enzyme involved in the synthesis of bacterial cell walls . This interaction inhibits the normal functioning of PBP2, leading to the disruption of cell wall synthesis .
Cellular Effects
This compound’s interaction with PBP2 alters bacterial catabolic and anabolic processes . This leads to changes in bacterial protein synthesis, which is identified as a source of energy demand . The alteration of these processes contributes to the lethality of this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to PBP2 . This binding interaction inhibits the normal functioning of PBP2, leading to the disruption of cell wall synthesis . This disruption results in the production of osmotically-stable round cells .
Temporal Effects in Laboratory Settings
This compound resistance can be easily selected for in laboratory settings and is linked to more than 40 genes, including the mrdA gene encoding PBP2 . Over time, the effects of this compound can change due to the development of resistance .
Dosage Effects in Animal Models
In laboratory animal studies, this compound was administered at doses ranging from 20 to 100 mg/kg body weight and was found to be practically devoid of general pharmacologic effects .
Transport and Distribution
This compound is poorly absorbed following oral administration in mice, rats, dogs, and cattle . Following parenteral administration, the elimination half-life in plasma was 0.8 to 1.5 hours and the volume of distribution was 0.2 to 0.5 l/kg .
Subcellular Localization
The subcellular localization of this compound is primarily at the bacterial cell wall, where it binds to PBP2 . This binding interaction inhibits the normal functioning of PBP2, leading to the disruption of cell wall synthesis .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La Amdinocillina se sintetiza a través de una serie de reacciones químicas que comienzan con el ácido 6-aminopenicilánico. Los pasos clave incluyen la formación de un grupo amidina y la introducción de una cadena lateral que mejora su actividad antibacteriana. La síntesis generalmente involucra:
Formación del grupo amidina: Este paso implica la reacción del ácido 6-aminopenicilánico con un precursor de amidina adecuado bajo condiciones controladas.
Introducción de la cadena lateral: El derivado de amidina luego se hace reaccionar con un precursor de cadena lateral para formar la molécula final de Amdinocillina.
Métodos de producción industrial: La producción industrial de Amdinocillina sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener rendimiento y pureza, a menudo involucrando técnicas avanzadas como reactores de flujo continuo y cromatografía líquida de alta resolución (HPLC) para purificación.
Análisis De Reacciones Químicas
Tipos de reacciones: La Amdinocillina experimenta varios tipos de reacciones químicas, que incluyen:
Hidrólisis: La Amdinocillina puede ser hidrolizada por β-lactamasas, lo que lleva a la formación de productos inactivos.
Oxidación y reducción: Estas reacciones son menos comunes pero pueden ocurrir en condiciones específicas, alterando la estructura y actividad del compuesto.
Sustitución: La Amdinocillina puede sufrir reacciones de sustitución, particularmente en el grupo amidina, lo que lleva a derivados con diferentes propiedades.
Reactivos y condiciones comunes:
Hidrólisis: Generalmente ocurre en presencia de enzimas β-lactamasa.
Oxidación: Puede inducirse utilizando agentes oxidantes como el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio pueden utilizarse.
Principales productos formados:
Productos de hidrólisis: Derivados inactivos del ácido peniciloico.
Productos de oxidación y reducción: Varias formas oxidadas o reducidas de Amdinocillina, dependiendo de los reactivos y condiciones específicas utilizados.
Comparación Con Compuestos Similares
Ampicillin: Another β-lactam antibiotic with a broader spectrum of activity, including some Gram-positive bacteria.
Amoxicillin: Similar to ampicillin but with better oral bioavailability.
Piperacillin: A β-lactam antibiotic with extended-spectrum activity, often used in combination with tazobactam.
Comparison:
Spectrum of Activity: Amdinocillin is more specific for Gram-negative bacteria, whereas ampicillin and amoxicillin have broader spectra.
Mechanism of Action: All these antibiotics inhibit bacterial cell wall synthesis but target different penicillin-binding proteins.
Amdinocillin’s specificity for penicillin-binding protein 2 and its unique amidine structure distinguish it from other β-lactam antibiotics, making it a valuable tool in both clinical and research settings.
Propiedades
IUPAC Name |
(2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-15(2)11(14(20)21)18-12(19)10(13(18)22-15)16-9-17-7-5-3-4-6-8-17/h9-11,13H,3-8H2,1-2H3,(H,20,21)/t10-,11+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWVAEOLVKTZFQ-NTZNESFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022584 | |
| Record name | Amdinocillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amdinocillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.79e-01 g/L | |
| Record name | Amdinocillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01163 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amdinocillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Amdinocillin is a stong and specific antagonist of Penicillin Binding Protein-2 (PBP 2). It is active against gram negative bacteria, preventing cell wall synthesis by inhibiting the activity of PBP2. PBP2 is a peptidoglycan elongation initiating enzyme. Peptidoglycan is a polymer of sugars and amino acids that is the main component of bacterial cell walls. | |
| Record name | Amdinocillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01163 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
32887-01-7 | |
| Record name | Mecillinam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32887-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amdinocillin [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032887017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amdinocillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01163 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amdinocillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mecillinam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMDINOCILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10579P3QZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Amdinocillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156 °C | |
| Record name | Amdinocillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01163 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amdinocillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665274.png)










